molecular formula C10H12ClFO B8029906 1-Chloro-3-fluoro-5-(2-methylpropoxy)benzene

1-Chloro-3-fluoro-5-(2-methylpropoxy)benzene

Cat. No.: B8029906
M. Wt: 202.65 g/mol
InChI Key: ZZKALMZEYRVZED-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-5-(2-methylpropoxy)benzene is an aromatic compound belonging to the class of phenylpropanoids. It is characterized by the presence of chloro, fluoro, and 2-methylpropoxy substituents on a benzene ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-fluoro-5-(2-methylpropoxy)benzene can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-5-(2-methylpropoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-Chloro-3-fluoro-5-(2-methylpropoxy)benzene is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and interactions.

    Medicine: As a potential intermediate in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-fluoro-5-(2-methylpropoxy)benzene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in chemical reactions, it may act as a nucleophile or electrophile, while in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-fluoro-5-(2-methylpropoxy)benzene: Characterized by chloro, fluoro, and 2-methylpropoxy substituents.

    1-Bromo-3-chloro-5-fluorobenzene: Contains bromo, chloro, and fluoro substituents.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with chloro, fluoro, and trifluoromethyl substituents.

Uniqueness

This compound is unique due to the presence of the 2-methylpropoxy group, which imparts specific chemical and physical properties that differentiate it from other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

1-chloro-3-fluoro-5-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKALMZEYRVZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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